molecular formula C22H21NO5 B13140154 1-Amino-4-hydroxy-2-((1-(hydroxymethyl)-3-cyclohexen-1-yl)methoxy)anthraquinone CAS No. 33034-09-2

1-Amino-4-hydroxy-2-((1-(hydroxymethyl)-3-cyclohexen-1-yl)methoxy)anthraquinone

Cat. No.: B13140154
CAS No.: 33034-09-2
M. Wt: 379.4 g/mol
InChI Key: ZPOLNEJTJYBGAR-UHFFFAOYSA-N
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Description

1-Amino-4-hydroxy-2-((1-(hydroxymethyl)-3-cyclohexen-1-yl)methoxy)anthraquinone is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and medicinal chemistry. This particular compound is characterized by its unique structure, which includes an amino group, a hydroxy group, and a methoxy group attached to an anthraquinone core.

Preparation Methods

The synthesis of 1-Amino-4-hydroxy-2-((1-(hydroxymethyl)-3-cyclohexen-1-yl)methoxy)anthraquinone involves several steps:

Industrial production methods typically involve optimizing these steps to achieve high yields and purity. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure efficient synthesis.

Chemical Reactions Analysis

1-Amino-4-hydroxy-2-((1-(hydroxymethyl)-3-cyclohexen-1-yl)methoxy)anthraquinone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.

    Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Amino-4-hydroxy-2-((1-(hydroxymethyl)-3-cyclohexen-1-yl)methoxy)anthraquinone involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function. Additionally, it can participate in electron transfer reactions, leading to the generation of reactive oxygen species that can damage cellular components .

Comparison with Similar Compounds

1-Amino-4-hydroxy-2-((1-(hydroxymethyl)-3-cyclohexen-1-yl)methoxy)anthraquinone can be compared with other anthraquinone derivatives such as:

Properties

CAS No.

33034-09-2

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

1-amino-4-hydroxy-2-[[1-(hydroxymethyl)cyclohex-3-en-1-yl]methoxy]anthracene-9,10-dione

InChI

InChI=1S/C22H21NO5/c23-19-16(28-12-22(11-24)8-4-1-5-9-22)10-15(25)17-18(19)21(27)14-7-3-2-6-13(14)20(17)26/h1-4,6-7,10,24-25H,5,8-9,11-12,23H2

InChI Key

ZPOLNEJTJYBGAR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC=C1)(CO)COC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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